Tropic acid

Catalog No.
S1533189
CAS No.
529-64-6
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropic acid

CAS Number

529-64-6

Product Name

Tropic acid

IUPAC Name

3-hydroxy-2-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)

InChI Key

JACRWUWPXAESPB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CO)C(=O)O

Synonyms

alpha-phenyl-beta-hydroxypropionic acid, alpha-phenylhydracrylic acid, tropic acid, tropic acid, (+-)-isomer, tropic acid, (R)-isomer, tropic acid, (S)-isomer, tropic acid, monosodium salt

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)O

Precursor for Tropane Alkaloids

Tropic acid serves as a crucial building block for the synthesis of tropane alkaloids, a class of naturally occurring compounds with diverse pharmacological properties. These alkaloids include:

  • Atropine: This medication finds use in treating various conditions like mydriasis (pupil dilation), bradycardia (slow heart rate), and certain types of poisoning .
  • Hyoscyamine: Similar to atropine, hyoscyamine possesses anticholinergic effects and finds use in managing various conditions like gastrointestinal disorders and muscle spasms .
  • Cocaine: This highly regulated and addictive stimulant is also a tropane alkaloid, although its research and clinical use are strictly limited due to its potential for abuse and dependence .

Researchers utilize tropic acid in the laboratory synthesis of these alkaloids, enabling studies of their properties, potential therapeutic applications, and interaction with biological systems .

Organic Synthesis Intermediate

Beyond its role in tropane alkaloid synthesis, tropic acid serves as a valuable intermediate for various organic synthesis reactions. Its unique chemical structure allows it to participate in different reactions, including:

  • Esterification: This process involves forming esters by reacting tropic acid with alcohols in the presence of specific catalysts .
  • Multistep synthesis: Tropic acid can be incorporated into the synthesis of complex molecules like cyclic pentadepsipeptides, which are a class of natural products with diverse biological activities .
  • Photochemical reactions: Tropic acid can participate in light-induced reactions to form new compounds, such as isocoumarin derivatives .

These applications of tropic acid are crucial in the development of new drugs, materials, and other functional molecules in various scientific fields.

Research on Biological Activity

While not extensively explored, some research suggests potential biological activities of tropic acid itself. Studies have shown that tropic acid:

  • May act as a metabolite in certain organisms: Yeast like Saccharomyces cerevisiae have been shown to produce tropic acid as part of their metabolic processes .
  • Might exhibit weak anti-inflammatory properties: Preliminary research suggests potential anti-inflammatory effects of tropic acid, although further investigation is needed to confirm these findings .

Tropic acid, known scientifically as 3-hydroxy-2-phenylpropanoic acid, is a chiral compound with the molecular formula C9H10O3C_9H_{10}O_3. It is characterized by its structure, which includes a hydroxyl group and a phenyl group attached to a propanoic acid backbone. Tropic acid serves as a crucial intermediate in the synthesis of various alkaloids, notably atropine and hyoscyamine. It can exist as a racemic mixture or as individual enantiomers, which contributes to its unique chemical properties and biological activities .

  • Esterification: Tropic acid can react with alcohols to form esters, which are important in various applications, including perfumery and flavoring.
  • Decarboxylation: Under certain conditions, tropic acid may lose carbon dioxide to yield atropic acid, an optically inactive derivative .
  • Formation of Salts: It can form salts when reacted with bases, which are useful in pharmaceutical formulations .

Tropic acid can be synthesized through multiple methods:

  • Ivanov Reaction: This method involves the reaction of phenylacetic acid with formaldehyde in the presence of a Grignard reagent, typically isopropyl magnesium chloride. The process yields the magnesium salt of tropic acid, which is then converted to the free acid through acidification with sulfuric acid .
  • Alternative Methods: Other synthesis routes include starting from acetophenone or through enzymatic processes involving specific microorganisms that facilitate the conversion of precursors into tropic acid .

Tropic acid has several applications across different fields:

  • Pharmaceutical Industry: It is primarily used in synthesizing atropine and hyoscyamine, both of which have significant therapeutic uses.
  • Chemical Research: Tropic acid serves as a laboratory reagent for various chemical syntheses and reaction studies .
  • Agricultural Chemistry: Its derivatives are explored for potential applications in pest control and plant growth regulation .

Research on tropic acid has highlighted its interactions with various biological systems:

  • Enzyme Interactions: Studies have shown that tropic acid can influence enzymatic pathways related to neurotransmitter synthesis and degradation.
  • Drug Interactions: As a precursor to bioactive compounds, tropic acid may interact with other pharmaceuticals, impacting their efficacy and metabolism .

Several compounds share structural or functional similarities with tropic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey FeaturesUniqueness
Atropic AcidMonocarboxylic AcidOptically inactive derivative of tropic acidLacks chiral centers
HyoscyamineTropane AlkaloidExhibits strong anticholinergic effectsMore potent than tropic acid
Phenylacetic AcidAromatic Carboxylic AcidPrecursor to tropic acidSimpler structure without hydroxyl group
3-Hydroxybutyric AcidHydroxy Fatty AcidInvolved in energy metabolismDifferent biochemical pathways

Tropic acid stands out due to its specific role as an intermediate in synthesizing important alkaloids, along with its unique chiral properties that influence biological activity .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

UNII

9RM4U80765

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-64-6
552-63-6

Wikipedia

Tropic_acid

General Manufacturing Information

Benzeneacetic acid, .alpha.-(hydroxymethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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